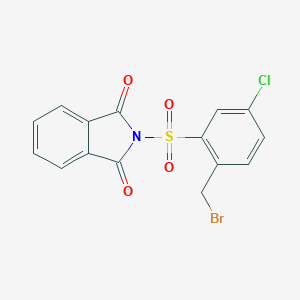

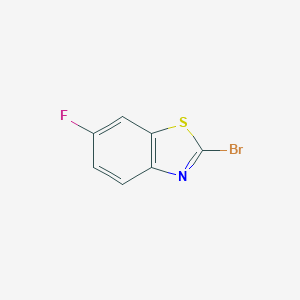

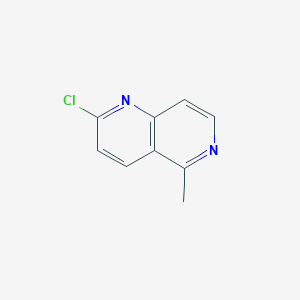

2-Chloro-5-methyl-1,6-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various naphthyridine derivatives, including those related to 2-Chloro-5-methyl-1,6-naphthyridine, has been explored in several studies. For instance, a derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, 2-Chloro-3-formyl-1,8-naphthyridine was synthesized through a Vilsmeier-Haack type reaction, which served as a precursor for further novel 1,8-naphthyridine derivatives . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a multi-step process involving condensation, elimination, and protection group strategies .

Molecular Structure Analysis

The molecular structure of these naphthyridine derivatives has been characterized using various spectroscopic techniques. For MBCND, the structure was deduced based on elemental analyses and spectral data, including IR, 1H NMR, and mass spectra . The structure of a di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion with a specific arrangement of nitrogen and oxygen atoms from naphthyridine ligands .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been a subject of interest. For example, the study of nucleophilic substitution reactions in benzo[c][1,8]naphthyridines showed that the 6-position was more reactive for oxygen and nitrogen nucleophiles compared to the 3-chloro group . Another study investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines, leading to mono- and di-amino-substituted derivatives and an unexpected rearrangement to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been analyzed through various computational and experimental methods. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, and Mulliken atomic charges of MBCND. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis were discussed, along with electronic absorption spectra measured in different solvents . The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a route that considered the physical properties such as regioselective deprotonation and methylation .

Aplicaciones Científicas De Investigación

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines

- Scientific Field : Organic Chemistry

- Summary of Application : 1,5-Naphthyridines are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They are used in the synthesis of various compounds through reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

- Methods of Application : Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

- Results or Outcomes : The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively over the past 18 years .

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

- Methods of Application : The synthesis of 1,6-naphthyridines involves various synthetic pathways, and their biological activity is often studied in relation to their structure .

- Results or Outcomes : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .

-

Anticancer Properties of Functionalized 1,6-Naphthyridines

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,6-Naphthyridines have been studied for their anticancer properties. They have been correlated to anticancer activity using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Methods of Application : The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines in excellent yields .

- Results or Outcomes : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .

-

Biological Activity of Naphthyridine Derivatives

- Scientific Field : Pharmacology

- Summary of Application : Naphthyridine derivatives are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .

- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would also depend on the specific derivative and its intended use .

-

Anti-Human Immunodeficiency Virus (HIV) Properties of 1,6-Naphthyridines

- Scientific Field : Virology

- Summary of Application : 1,6-Naphthyridines have been studied for their anti-HIV properties. They have been correlated to anti-HIV activity using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would also depend on the specific derivative and its intended use .

-

Anti-Microbial Properties of 1,6-Naphthyridines

- Scientific Field : Microbiology

- Summary of Application : 1,6-Naphthyridines have been studied for their anti-microbial properties. They have been correlated to anti-microbial activity using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

- Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would also depend on the specific derivative and its intended use .

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-5-methyl-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQMYQERZRRTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391841 |

Source

|

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-1,6-naphthyridine | |

CAS RN |

140692-93-9 |

Source

|

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.